Phenol, 2-propyl-4-(trifluoromethyl)-
Description
Contextualization within Modern Organic Chemistry and Fluorinated Aromatic Compounds
In the landscape of modern organic chemistry, fluorinated aromatic compounds have become indispensable tools. The introduction of fluorine atoms into an aromatic ring can dramatically alter the molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Fluorine, being the most electronegative element, imparts unique electronic effects, such as increased stability and altered reactivity, to the parent molecule. numberanalytics.com
Phenol (B47542), 2-propyl-4-(trifluoromethyl)- is a prime example of a side-chain fluorinated aromatic compound. researchgate.net The trifluoromethyl group (-CF3) is particularly noteworthy. It is known to enhance the lipophilicity and metabolic stability of compounds, making it a highly desirable feature in the design of new molecules. mdpi.comnbinno.com The presence of both the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group on the phenol ring creates a distinct electronic environment, influencing its reactivity and potential applications.
Significance of Trifluoromethylated Phenols in Contemporary Synthetic Strategies
Trifluoromethylated phenols are crucial intermediates in organic synthesis, serving as precursors for a wide array of more complex molecules. nbinno.combohrium.com The trifluoromethyl group is a key pharmacophore in many active pharmaceutical ingredients and agrochemicals. mdpi.commyuchem.com Its inclusion can lead to enhanced biological activity and improved pharmacokinetic profiles. mdpi.com
The synthesis of molecules containing the trifluoromethyl group often relies on specialized fluorination techniques. bohrium.com The development of efficient methods to introduce this group into aromatic scaffolds remains an active area of research. mdpi.com Trifluoromethylated phenols, such as Phenol, 2-propyl-4-(trifluoromethyl)-, provide a readily available platform for further chemical modifications, enabling the construction of intricate molecular frameworks. nbinno.com
Overview of Research Trajectories for Aryl Trifluoromethyl Scaffolds
Research into aryl trifluoromethyl scaffolds is a dynamic and expanding field. A key focus is the development of novel synthetic methodologies to create these structures with high efficiency and selectivity. rsc.org The molecular scaffold, or the core structure of a molecule, is a fundamental concept in medicinal chemistry, guiding the design and synthesis of new drug candidates. researchgate.net
The trend in medicinal chemistry literature shows a sustained interest in scaffolds that incorporate trifluoromethyl groups due to their proven benefits in drug design. researchgate.net Current research trajectories include the exploration of new catalytic systems for trifluoromethylation and the application of these scaffolds in the synthesis of biologically active compounds and advanced materials. bohrium.comnih.gov The goal is to create a diverse library of aryl trifluoromethyl compounds for screening in various biological and material science applications.
Interdisciplinary Relevance across Chemical Sciences and Advanced Materials
The importance of Phenol, 2-propyl-4-(trifluoromethyl)- and related fluorinated compounds extends beyond organic synthesis, finding applications in a multitude of scientific disciplines. nih.gov In medicinal chemistry and chemical biology, these compounds are instrumental in the development of new therapeutic agents. nih.gov The unique properties conferred by the trifluoromethyl group are leveraged to fine-tune the biological activity of drug molecules. mdpi.com
In the realm of materials science, fluorinated aromatic compounds are used to create advanced materials with enhanced properties. numberanalytics.com For instance, they are incorporated into the synthesis of high-performance polymers, known as fluoropolymers, which exhibit exceptional thermal stability, chemical resistance, and unique optical properties. numberanalytics.comresearchgate.net These materials find use in diverse applications, from electronics to coatings. nbinno.com The study of such compounds is a multidisciplinary endeavor, bridging the gap between chemistry, biology, and materials science. nih.govnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C10H11F3O |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-propyl-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H11F3O/c1-2-3-7-6-8(10(11,12)13)4-5-9(7)14/h4-6,14H,2-3H2,1H3 |
InChI Key |
YMWBGBYXNIETLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(F)(F)F)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Phenol, 2 Propyl 4 Trifluoromethyl
Direct Trifluoromethylation of Phenolic Precursors
The direct C-H trifluoromethylation of 2-propylphenol at the para-position presents a direct route to the target molecule. The hydroxyl and propyl groups on the phenolic precursor are ortho- and para-directing activators, which should facilitate electrophilic, radical, or catalyzed substitution at the C4 position, which is sterically accessible.
Electrophilic trifluoromethylation involves the use of reagents that deliver an electrophilic trifluoromethyl cation (CF₃⁺) or its equivalent to an electron-rich aromatic ring. Phenols, being highly activated substrates, are suitable candidates for this transformation. The reaction with 2-propylphenol would be expected to yield a mixture of ortho- and para-substituted products, with the desired 4-trifluoromethyl isomer being a significant component.
Key reagents in this category include hypervalent iodine compounds, such as Togni reagents, and sulfonium salts, like Umemoto's reagents. beilstein-journals.orgacs.org These reagents have been widely used for the effective trifluoromethylation of a variety of nucleophiles, including phenols. beilstein-journals.org The reaction typically proceeds by the attack of the electron-rich phenol (B47542) ring on the electrophilic CF₃ source. For 2,4,6-trisubstituted phenols, O-trifluoromethylation can occur, but for substrates like 2-propylphenol with an unsubstituted para position, C-trifluoromethylation is favored. beilstein-journals.orgacs.org
Table 1: Common Electrophilic Trifluoromethylating Reagents
| Reagent Class | Specific Example(s) | Typical Reaction Conditions |
|---|---|---|
| Hypervalent Iodine Reagents | Togni Reagent I, Togni Reagent II | Transition metal catalyst or Lewis acid, organic solvent |
| Dibenzothiophenium Salts | Umemoto's Reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) | Base (e.g., NaH) in an aprotic polar solvent (e.g., DMF) |
This table presents generalized information on electrophilic trifluoromethylation reagents.
Direct nucleophilic trifluoromethylation of an aromatic C-H bond is generally not feasible. This pathway typically requires a leaving group (like a halide) on the aromatic ring and proceeds via nucleophilic aromatic substitution (SNAr). Therefore, this approach is not a direct method for trifluoromethylating 2-propylphenol itself but would be relevant if starting from a derivative such as 4-bromo-2-propylphenol. The primary reagents for delivering a nucleophilic trifluoromethyl anion (CF₃⁻) equivalent include the Ruppert-Prakash reagent (TMSCF₃) and trifluoromethane (HCF₃, fluoroform). The high electron density of the phenol ring makes it unreactive towards nucleophilic attack.
Radical trifluoromethylation provides an efficient route for the direct functionalization of arenes without pre-functionalized substrates. researchgate.net This method involves the generation of a trifluoromethyl radical (•CF₃), which then adds to the aromatic ring of 2-propylphenol. Common sources for generating the •CF₃ radical include sodium triflinate (CF₃SO₂Na, Langlois' reagent), trifluoroiodomethane (CF₃I), and triflyl chloride (CF₃SO₂Cl). researchgate.net The reaction can be initiated by thermal decomposition, redox processes, or photochemically. rsc.orgchemistryviews.org For phenol derivatives, visible-light-promoted methods using CF₃I in the presence of a base have proven effective for multiple trifluoromethylations. chemistryviews.org This strategy offers a direct C-H functionalization pathway to access the target compound.
Table 2: Selected Radical Trifluoromethylation Methods
| CF₃ Radical Source | Initiator/Catalyst | General Substrate Scope |
|---|---|---|
| CF₃SO₂Na (Langlois' Reagent) | Oxidant (e.g., t-BuOOH) | (Hetero)arenes, alkenes |
| CF₃I | Visible light, photocatalyst | Phenol derivatives, arenes |
This table summarizes common methods for generating trifluoromethyl radicals for synthetic applications.
Modern synthetic chemistry heavily relies on catalytic methods to achieve transformations with high efficiency and selectivity.
Copper-catalyzed methods often involve the use of a copper salt to mediate the transfer of a CF₃ group from a reagent to the aromatic substrate. These reactions can proceed through various mechanisms, including those involving Cu-CF₃ intermediates.
Palladium-catalyzed cross-coupling reactions are a cornerstone of C-C and C-X bond formation. For trifluoromethylation, this would typically involve coupling a halogenated precursor (e.g., 4-iodo-2-propylphenol) with a trifluoromethyl source. Direct C-H trifluoromethylation catalyzed by palladium is a more advanced and challenging area of research.
Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. chemistryviews.org In this context, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process with a CF₃ source (like CF₃I) to generate a trifluoromethyl radical. This radical can then engage the 2-propylphenol substrate. This approach is particularly promising for the direct C-H functionalization of electron-rich arenes. chemistryviews.org A proposed mechanism involves the photoexcited phenoxide intermediate undergoing a single-electron transfer to CF₃I. chemistryviews.org
Installation of the Propyl Moiety onto Phenolic or Trifluoromethylated Aromatic Scaffolds
An alternative synthetic route involves the introduction of the propyl group at the C2 position of 4-(trifluoromethyl)phenol (B195918). The trifluoromethyl group is a strongly deactivating, meta-directing substituent, while the hydroxyl group is a potent activating, ortho-, para-directing group. In electrophilic aromatic substitution, the directing effect of the hydroxyl group typically dominates, guiding the incoming electrophile to the positions ortho to it (C2 and C6).
Friedel-Crafts Alkylation: This classic reaction involves the alkylation of an aromatic ring using an alkyl halide, alkene, or alcohol in the presence of a Lewis acid catalyst. wikipedia.orgmt.com To synthesize Phenol, 2-propyl-4-(trifluoromethyl)-, 4-(trifluoromethyl)phenol would be reacted with a propylating agent such as 1-propyl chloride, 2-propyl chloride, or propene. organic-chemistry.org
The reaction proceeds via the formation of a carbocation or a polarized Lewis acid-alkyl halide complex, which then acts as the electrophile. mt.com The choice of catalyst is crucial and can range from strong Lewis acids like AlCl₃ and FeCl₃ to milder ones like SnCl₄ or zeolites to avoid side reactions. jk-sci.com A key challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangement. For instance, a primary carbocation generated from 1-propyl chloride can rearrange to the more stable secondary isopropyl carbocation, leading to the formation of the isopropyl-substituted product. Using propene as the alkylating agent directly generates the secondary carbocation. Another common issue is polyalkylation, as the newly introduced alkyl group further activates the ring, though this may be mitigated by the deactivating trifluoromethyl group. organic-chemistry.org
Table 3: Friedel-Crafts Alkylation of 4-(Trifluoromethyl)phenol
| Propylating Agent | Lewis Acid Catalyst | Expected Major Product | Potential Byproducts |
|---|---|---|---|
| Propene | AlCl₃, H₃PO₄, Zeolites | Phenol, 2-(1-methylethyl)-4-(trifluoromethyl)- | Dialkylated products |
| 1-Propyl chloride | AlCl₃, FeCl₃ | Mixture of 2-propyl and 2-(1-methylethyl) products | Polyalkylated products |
This table outlines the expected outcomes of the Friedel-Crafts alkylation of 4-(trifluoromethyl)phenol with various reagents.
Alkene Hydroarylation: This method involves the direct addition of an aromatic C-H bond across an alkene double bond, catalyzed by a transition metal. This approach can offer better regioselectivity compared to classical Friedel-Crafts reactions and often proceeds under milder conditions. The reaction of 4-(trifluoromethyl)phenol with propene in the presence of a suitable catalyst (e.g., based on Ru, Rh, or Ir) could potentially yield the desired 2-propyl product.
Cross-Coupling Reactions for Propyl Group Introduction
The introduction of the propyl group at the C-2 position of the 4-(trifluoromethyl)phenol scaffold is a critical transformation that can be effectively achieved through various transition metal-catalyzed cross-coupling reactions. These methods are renowned for their efficiency in forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The general approach involves the coupling of an organometallic reagent containing the propyl group with a phenol derivative bearing a leaving group (such as a halide) at the ortho position.
Kumada Coupling: This reaction pairs a Grignard reagent (propylmagnesium halide) with an organic halide. wikipedia.orgorganic-chemistry.org For the synthesis of the target compound, 2-halo-4-(trifluoromethyl)phenol would be the required substrate. Nickel or palladium complexes are typically used as catalysts. wikipedia.orgorganic-chemistry.org The Kumada coupling is advantageous due to the ready availability of Grignard reagents and its cost-effectiveness, making it a viable option for large-scale synthesis. organic-chemistry.orgresearchgate.net
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent (propylzinc halide) and is catalyzed by nickel or palladium. organic-chemistry.orgrsc.org This method is known for its broad functional group tolerance and high reactivity of the organozinc species. organic-chemistry.orgresearchgate.net The reaction can be applied to couple with aryl chlorides, bromides, or triflates, offering flexibility in the choice of starting material. organic-chemistry.org
Suzuki-Miyaura Coupling: While not explicitly detailed for this specific transformation in the provided context, the Suzuki-Miyaura coupling is a powerful tool that uses an organoboron reagent (e.g., propylboronic acid or its esters) with an aryl halide or triflate in the presence of a palladium catalyst and a base. Its high functional group tolerance and the stability of organoboron compounds make it a widely used method in modern organic synthesis.
Below is a table summarizing typical conditions for these cross-coupling reactions.
| Reaction | Propyl Source | Aryl Substrate | Catalyst | Typical Solvents |
| Kumada | Propylmagnesium halide | 2-Halo-4-(trifluoromethyl)phenol | Ni(II) or Pd(II) complexes | Tetrahydrofuran (THF), Diethyl ether |
| Negishi | Propylzinc halide | 2-Halo-4-(trifluoromethyl)phenol | Ni(II) or Pd(II) complexes | THF, Dimethylacetamide (DMA) |
| Suzuki-Miyaura | Propylboronic acid | 2-Halo-4-(trifluoromethyl)phenol | Pd(0) complexes | Toluene, Dioxane, Water |
Multi-Step Synthesis from Readily Available Starting Materials
Synthesizing Phenol, 2-propyl-4-(trifluoromethyl)- often requires a multi-step approach, starting from simpler, commercially available chemicals. vapourtec.commit.edu This strategy allows for the careful and sequential introduction of the required functional groups onto the aromatic ring. libretexts.org
Sequential Functionalization and Aromatic Modification Strategies
A plausible multi-step synthesis would begin with 4-(trifluoromethyl)phenol, a readily available starting material. chemicalbook.comsigmaaldrich.com The synthesis would proceed through a series of functional group interconversions and aromatic substitutions. A key challenge is controlling the position of the incoming propyl group.
A representative synthetic sequence could be:
Protection of the Hydroxyl Group: The highly reactive phenolic hydroxyl group is first protected to prevent it from interfering with subsequent reactions. Common protecting groups for phenols include ethers (e.g., benzyl ether) or silyl ethers.
Directed Ortho-Halogenation: With the hydroxyl group protected, a halogen (e.g., bromine or iodine) is introduced specifically at the C-2 position (ortho to the protected hydroxyl group). This can be achieved through directed ortho-metalation followed by quenching with a halogen source.
Cross-Coupling: The installed halogen serves as a handle for a cross-coupling reaction (Kumada, Negishi, or Suzuki) to introduce the propyl group, as described in section 2.2.2.
Deprotection: The final step involves the removal of the protecting group to unveil the phenolic hydroxyl group, yielding the target molecule, Phenol, 2-propyl-4-(trifluoromethyl)-.
This sequential approach ensures that each functional group is introduced in a controlled manner, leading to the desired isomer with high purity. researchgate.netresearchgate.net
Retrosynthetic Analysis for Complex Compound Assembly
Retrosynthetic analysis is a powerful tool for planning a multi-step synthesis. libretexts.org By working backward from the target molecule, the synthesis can be broken down into a series of simpler steps and precursors.
Target Molecule: Phenol, 2-propyl-4-(trifluoromethyl)-
Disconnect 1 (C-C bond): The bond between the aromatic ring and the propyl group is a logical point for disconnection. This suggests a cross-coupling reaction. This leads to two key synthons: a nucleophilic propyl source (like a Grignard or organozinc reagent) and an electrophilic phenol derivative, such as 2-halo-4-(trifluoromethyl)phenol.
Disconnect 2 (Functional Group Interconversion): The 2-halo-4-(trifluoromethyl)phenol can be traced back to 4-(trifluoromethyl)phenol through a halogenation step. To control the regiochemistry, the hydroxyl group would likely require protection prior to halogenation.
This analysis points to a synthetic route starting from 4-(trifluoromethyl)phenol and a three-carbon propyl source, confirming the feasibility of the multi-step strategy outlined above.
Regioselective and Chemoselective Synthetic Control in Aryl Functionalization
Achieving the correct substitution pattern on the phenol ring is paramount. Both the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups are directing groups in electrophilic aromatic substitution, but they have opposing effects. The -OH group is an activating, ortho, para-director, while the -CF₃ group is a deactivating, meta-director.
In the context of synthesizing Phenol, 2-propyl-4-(trifluoromethyl)-, the primary challenge is to functionalize the C-2 position, which is ortho to the hydroxyl group and meta to the trifluoromethyl group. Direct electrophilic substitution on 4-(trifluoromethyl)phenol would likely lead to a mixture of products. oregonstate.edunih.gov
To achieve high regioselectivity , methods like directed ortho-metalation are employed. nih.gov By first protecting the phenol and then treating it with a strong base (e.g., n-butyllithium), a lithium atom is selectively introduced at the ortho position. This lithiated intermediate can then react with an electrophile (e.g., a halogenating agent) to exclusively form the 2-substituted product. This strategy bypasses the inherent directing effects of the ring substituents, providing precise control over the position of functionalization.
Chemoselectivity , or the selective reaction of one functional group in the presence of others, is also crucial. For instance, during the cross-coupling step, the catalyst must selectively activate the carbon-halogen bond without affecting the trifluoromethyl group or the protected hydroxyl group. Modern cross-coupling catalysts are highly chemoselective, enabling these complex transformations. organic-chemistry.org
Green Chemistry Principles and Sustainable Synthesis Approaches
Modern synthetic chemistry emphasizes sustainability, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.comrsc.org These "green chemistry" principles can be applied to the synthesis of Phenol, 2-propyl-4-(trifluoromethyl)-.
Strategies for a greener synthesis include:
Catalysis: Using catalytic amounts of reagents (e.g., in cross-coupling reactions) is inherently greener than using stoichiometric amounts. rsc.org
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids, or eliminating them entirely. tandfonline.comijrpr.com
Energy Efficiency: Employing methods that proceed at lower temperatures and pressures, such as microwave-assisted synthesis or mechanochemistry. wjpmr.comijrpr.com
Solvent-Free Synthesis and Mechanochemistry
Eliminating volatile organic solvents is a key goal of green chemistry. ijrpr.comjmchemsci.com Many organic reactions, including esterifications and acylations of phenols, can be performed under solvent-free conditions, often by heating the neat reactants together, sometimes with a solid-supported catalyst. jmchemsci.comjetir.orgrsc.org
Mechanochemistry is an innovative, solvent-free technique where mechanical energy (e.g., from ball milling) is used to induce chemical reactions. nih.govnih.gov This method can lead to faster reaction times, different product selectivities, and access to compounds that are difficult to synthesize in solution. nih.govresearchgate.net For the synthesis of the target phenol, steps such as the formation of organometallic reagents or even the cross-coupling reaction itself could potentially be adapted to mechanochemical conditions, significantly reducing solvent waste. researchgate.netmdpi.com
| Green Chemistry Approach | Application in Synthesis | Potential Benefits |
| Catalysis | Use of Ni/Pd catalysts for cross-coupling. | Reduced waste, higher efficiency. |
| Safer Solvents | Using water as a co-solvent in Suzuki coupling. | Reduced toxicity and environmental impact. |
| Solvent-Free Synthesis | Performing protection/deprotection steps without solvent. jetir.org | Elimination of solvent waste, simplified purification. |
| Mechanochemistry | Grinding reactants in a ball mill to induce C-C bond formation. nih.gov | Reduced reaction times, lower energy consumption, solvent-free. |
Biocatalytic Transformations and Enzymatic Approaches
The integration of biocatalysis in the synthesis of complex organic molecules is a rapidly advancing field, offering mild reaction conditions, high selectivity, and a reduced environmental footprint. For the synthesis of "Phenol, 2-propyl-4-(trifluoromethyl)-", enzymatic approaches could be strategically employed for key bond-forming or functional group manipulation steps.
One of the key challenges in synthesizing trifluoromethylated phenols is the selective introduction of the trifluoromethyl group. A notable biocatalytic approach for the trifluoromethylation of unprotected phenols utilizes a laccase enzyme. nih.govthieme.de This method involves the recombination of two radical species: a phenol radical cation generated by the laccase and a CF3 radical. nih.gov This enzymatic strategy operates under mild conditions and has been shown to tolerate a variety of functional groups, including ketones, esters, aldehydes, ethers, and nitriles, making it a potentially viable option for precursors to "Phenol, 2-propyl-4-(trifluoromethyl)-". nih.gov
The proposed biocatalytic trifluoromethylation of a 2-propylphenol precursor could proceed as outlined below:
Conceptual Biocatalytic Trifluoromethylation of 2-propylphenol
| Step | Description | Enzyme/Reagent | Potential Outcome |
| 1 | Oxidation of 2-propylphenol | Laccase | Generation of a 2-propylphenol radical cation |
| 2 | Generation of CF3 radical | tBuOOH and Langlois' or Baran's reagent | Formation of trifluoromethyl radicals |
| 3 | Radical Recombination | - | Formation of "Phenol, 2-propyl-4-(trifluoromethyl)-" |
Further research in the realm of biocatalysis has demonstrated the capability of nonheme iron enzymes to generate trifluoromethyl radicals from hypervalent iodine(III) reagents, which can then be used for enantioselective alkene difunctionalization. chemrxiv.orgnih.govbohrium.com While this specific application is not directly for phenol synthesis, it underscores the potential of engineered metalloenzymes in catalyzing the formation of C(sp3)-CF3 bonds, a strategy that could be adapted for aromatic systems. chemrxiv.orgnih.gov
Additionally, the biocatalytic synthesis of structurally related compounds, such as 2-amino-4-(trifluoromethyl)phenol, has been reported. nih.gov This suggests that enzymatic systems are capable of accommodating the trifluoromethylphenyl scaffold, opening avenues for enzymatic modifications of a pre-functionalized aromatic ring to arrive at the target molecule.
Flow Chemistry Applications for Continuous Synthesis
Flow chemistry, or continuous manufacturing, is an emerging technology with the potential to revolutionize the pharmaceutical and fine chemical industries. acs.org Its advantages over traditional batch processing include enhanced heat and mass transfer, improved safety for hazardous reactions, and facile scalability. acs.org The application of flow chemistry to the synthesis of "Phenol, 2-propyl-4-(trifluoromethyl)-" could offer significant benefits in terms of efficiency, consistency, and process control.
A continuous-flow approach could be envisioned for several steps in a potential synthetic route. For instance, the alkylation of 4-(trifluoromethyl)phenol with a propylating agent could be performed in a flow reactor. This would allow for precise control over reaction temperature and residence time, potentially minimizing the formation of byproducts.
A conceptual multi-step continuous-flow synthesis of "Phenol, 2-propyl-4-(trifluoromethyl)-" could involve the following stages:
Conceptual Flow Synthesis of Phenol, 2-propyl-4-(trifluoromethyl)-
| Stage | Reaction | Flow Reactor Setup | Advantages |
| 1 | Nitration of 4-(trifluoromethyl)phenol | Packed-bed reactor with a solid acid catalyst | Enhanced safety for a potentially exothermic reaction, catalyst reusability. |
| 2 | Reduction of the nitro group | Hydrogenation reactor with a packed-bed catalyst (e.g., Pd/C) | Safe handling of hydrogen gas, high efficiency. |
| 3 | Diazotization and subsequent reaction | Microreactor for rapid mixing and temperature control | Precise control over a potentially unstable intermediate. |
| 4 | Propylation | Heated coil reactor | Uniform heating and controlled residence time for selective alkylation. |
Research has demonstrated the successful application of flow chemistry for the synthesis of trifluoromethylated N-fused heterocycles, showcasing the technology's applicability to trifluoromethylated aromatic compounds. acs.orgacs.org In this reported work, a one-pot, continuous-flow synthesis was achieved by mixing reagents in a T-mixer and passing them through a heated Hastelloy coil reactor. acs.org This approach led to high yields and broad functional-group tolerance under mild conditions. acs.org
Example of a Continuous-Flow Synthesis of a Trifluoromethylated Heterocycle
| Parameter | Value |
| Reactants | Amine reagent, Triethylamine (TEA), Trifluoroacetic anhydride (B1165640) (TFAA) |
| Solvent | Tetrahydrofuran (THF) |
| Reactor | 10 mL Hastelloy coil |
| Temperature | 80 °C |
| Pressure | 6 bar |
This example highlights the precise control over reaction parameters that flow chemistry offers, which would be highly beneficial for optimizing the synthesis of "Phenol, 2-propyl-4-(trifluoromethyl)-". The ability to telescope reaction steps without intermediate purification is another significant advantage of flow synthesis, which could lead to a more streamlined and cost-effective manufacturing process.
Mechanistic Organic Chemistry and Reactivity of Phenol, 2 Propyl 4 Trifluoromethyl
Electronic Effects of Trifluoromethyl and Propyl Substituents on Aromatic Reactivity
The reactivity of the aromatic ring in Phenol (B47542), 2-propyl-4-(trifluoromethyl)- is significantly influenced by the electronic effects of the propyl and trifluoromethyl substituents. The hydroxyl (-OH) group is a powerful activating group and is ortho-, para-directing due to its strong +R (resonance) effect, which donates electron density to the aromatic ring.
The propyl group is an alkyl group and acts as a weak activating group through the +I (inductive) effect, donating electron density to the ring and stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic aromatic substitution. Like the hydroxyl group, it is also ortho-, para-directing.
In contrast, the trifluoromethyl group (-CF3) is one of the most powerful electron-withdrawing groups. nih.gov This is primarily due to the strong -I (inductive) effect of the highly electronegative fluorine atoms. nih.gov This effect deactivates the aromatic ring towards electrophilic attack by withdrawing electron density, making it less nucleophilic. nih.gov The -CF3 group is a meta-director for electrophilic aromatic substitution on a benzene (B151609) ring.
In Phenol, 2-propyl-4-(trifluoromethyl)-, the activating, ortho-, para-directing effects of the hydroxyl and propyl groups are in opposition to the deactivating, meta-directing effect of the trifluoromethyl group. The powerful activating effect of the hydroxyl group generally dominates, making the ring more reactive than benzene, but less so than phenol itself. The positions ortho and para to the hydroxyl group are the most activated sites for electrophilic attack.
| Substituent | Electronic Effect | Influence on Aromatic Ring | Directing Effect |
| -OH | +R > -I | Activating | Ortho, Para |
| -CH2CH2CH3 | +I | Weakly Activating | Ortho, Para |
| -CF3 | -I | Strongly Deactivating | Meta |
Electrophilic Aromatic Substitution Reactions of the Phenolic Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com For Phenol, 2-propyl-4-(trifluoromethyl)-, the outcome of EAS reactions is determined by the directing effects of the existing substituents. The hydroxyl group is the strongest activating and directing group, followed by the propyl group. britannica.com The trifluoromethyl group is a strong deactivator. Therefore, electrophilic attack will preferentially occur at the positions activated by the hydroxyl and propyl groups and not deactivated by the trifluoromethyl group.
The available positions for substitution are C3, C5, and C6.
C6: This position is ortho to the hydroxyl group and meta to the trifluoromethyl group, making it a highly likely site for electrophilic attack.
C5: This position is meta to the hydroxyl and propyl groups but ortho to the trifluoromethyl group, making it the least likely site for substitution.
C3: This position is ortho to the propyl group and meta to the hydroxyl and trifluoromethyl groups. It is a possible site for substitution, but likely less favored than C6.
Therefore, monosubstitution is expected to occur predominantly at the C6 position.
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with nitric acid and sulfuric acid introduces a nitro (-NO2) group.
Halogenation: Reaction with Br2 or Cl2 in the presence of a Lewis acid introduces a halogen atom.
Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO3H) group.
Friedel-Crafts Alkylation and Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst introduces an alkyl or acyl group, respectively. libretexts.org
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO3, H2SO4 | 2-propyl-4-(trifluoromethyl)-6-nitrophenol |
| Bromination | Br2, FeBr3 | 6-bromo-2-propyl-4-(trifluoromethyl)phenol |
| Sulfonation | SO3, H2SO4 | 6-hydroxy-3-propyl-5-(trifluoromethyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 1-(2-hydroxy-3-propyl-5-(trifluoromethyl)phenyl)ethan-1-one |
Nucleophilic Aromatic Substitution Reactions and Related Pathways
Nucleophilic aromatic substitution (SNAr) is generally difficult for phenols as the hydroxyl group is a poor leaving group. wikipedia.org However, the presence of a strong electron-withdrawing group, such as the trifluoromethyl group, can facilitate SNAr if a good leaving group is present on the ring. masterorganicchemistry.com For Phenol, 2-propyl-4-(trifluoromethyl)- itself, SNAr is unlikely. However, if the hydroxyl group were converted to a better leaving group, or if another leaving group were present on the ring, the trifluoromethyl group at the para position would strongly activate the ring towards nucleophilic attack. nih.gov
The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is stabilized by the electron-withdrawing trifluoromethyl group. libretexts.org
Oxidative and Reductive Transformations of the Aromatic Core and Substituents
The phenolic ring is susceptible to oxidation. Strong oxidizing agents can lead to ring-opening and degradation. Milder oxidation can lead to the formation of quinone-like structures, although this is less common for substituted phenols. The hydroxyl group itself can be oxidized.
The trifluoromethyl group is generally very stable towards both oxidation and reduction. The propyl group, however, can be oxidized at the benzylic position under certain conditions to yield a carboxylic acid or a ketone.
Reduction of the aromatic ring is possible under forcing conditions, such as high-pressure hydrogenation with a metal catalyst, to yield the corresponding substituted cyclohexanol.
Reactions Involving the Hydroxyl Group (e.g., O-Alkylation, O-Acylation, Etherification)
The hydroxyl group of Phenol, 2-propyl-4-(trifluoromethyl)- behaves as a typical phenol. It is weakly acidic and can be deprotonated by a strong base to form a phenoxide ion. This phenoxide is a good nucleophile and can undergo a variety of reactions.
O-Alkylation (Williamson Ether Synthesis): Reaction of the corresponding phenoxide with an alkyl halide (e.g., methyl iodide) yields an ether.
O-Acylation: Reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base (like pyridine) yields an ester.
Etherification: Besides the Williamson synthesis, other methods can be employed for ether formation.
| Reaction Type | Reagents | Product |
| O-Alkylation | 1. NaOH2. CH3I | 1-methoxy-2-propyl-4-(trifluoromethyl)benzene |
| O-Acylation | (CH3CO)2O, Pyridine | (2-propyl-4-(trifluoromethyl)phenyl) acetate |
Side-Chain Reactivity of the Propyl Group (e.g., functionalization, C-H activation)
The propyl group offers possibilities for side-chain functionalization. The benzylic C-H bonds (on the carbon attached to the ring) are the most reactive sites for radical halogenation. For the propyl group, the secondary C-H bond is the benzylic position.
Free-Radical Halogenation: Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) can introduce a bromine atom at the benzylic position.
Oxidation: As mentioned earlier, strong oxidizing agents like KMnO4 can oxidize the propyl group.
Radical Reactions and Single-Electron Transfer Processes
The phenolic hydroxyl group can participate in radical reactions. For instance, it can be oxidized by a one-electron process to form a phenoxyl radical. The stability of this radical is influenced by the other substituents on the ring. The electron-withdrawing trifluoromethyl group can influence the electronic properties and subsequent reactivity of this radical intermediate. rsc.org
Phenoxyl radicals are important intermediates in various oxidative processes and can undergo dimerization or react with other radical species.
Acid-Base Properties and Their Influence on Compound Reactivity and Intermolecular Interactions
The acid-base properties of Phenol, 2-propyl-4-(trifluoromethyl)- are primarily determined by the phenolic hydroxyl (-OH) group, which is influenced by the electronic and steric effects of the substituents on the aromatic ring: a 2-propyl group and a 4-trifluoromethyl group. Phenols are generally weak acids, and their acidity is modulated by the ability of the aromatic ring and its substituents to stabilize the corresponding phenoxide anion formed upon deprotonation.
The acidity of a phenol is quantified by its pKa value; a lower pKa indicates a stronger acid. The pKa of unsubstituted phenol is approximately 9.98. The substituents on the benzene ring can either increase or decrease this acidity. Electron-withdrawing groups (EWGs) tend to increase acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it. Conversely, electron-donating groups (EDGs) decrease acidity by intensifying the negative charge on the phenoxide oxygen, making it less stable. viu.cayoutube.com
In the case of Phenol, 2-propyl-4-(trifluoromethyl)-, we have two substituents with opposing electronic effects.
4-(Trifluoromethyl)- group: The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect, -I) and hyperconjugation. This group, being in the para position, effectively withdraws electron density from the aromatic ring and the phenoxide oxygen, which significantly stabilizes the phenoxide anion and increases the acidity of the phenol. For instance, the pKa of 4-(trifluoromethyl)phenol (B195918) is approximately 8.675. chemicalbook.com
2-Propyl- group: The propyl group (-CH₂CH₂CH₃) is an alkyl group, which is generally considered an electron-donating group through an inductive effect (+I) and hyperconjugation. researchgate.net An ortho-alkyl group can destabilize the phenoxide ion by pushing electron density towards the negatively charged oxygen, thus decreasing the acidity.
Influence on Reactivity and Intermolecular Interactions:
The acidity of the phenolic proton has a profound influence on the compound's reactivity. The phenoxide ion, formed under basic conditions, is a much stronger nucleophile than the neutral phenol. This enhanced nucleophilicity is crucial for reactions such as Williamson ether synthesis or esterification at the hydroxyl group.
Intermolecular interactions, particularly hydrogen bonding, are also governed by the acid-base properties. The phenolic hydroxyl group can act as a hydrogen bond donor. The acidity of this proton influences the strength of the hydrogen bonds it forms. The ortho-propyl group can introduce steric hindrance around the hydroxyl group, which may affect its ability to participate in intermolecular hydrogen bonding with other molecules. However, it does not preclude the formation of such bonds. The trifluoromethyl group, with its highly electronegative fluorine atoms, can act as a weak hydrogen bond acceptor.
| Property | Influence of 2-Propyl Group | Influence of 4-Trifluoromethyl Group | Predicted Net Effect |
| Acidity (pKa) | Decreases acidity (raises pKa) | Increases acidity (lowers pKa) | More acidic than phenol |
| Reactivity of -OH | Minor steric hindrance | Enhances nucleophilicity of phenoxide | Reactive phenoxide formation |
| Aromatic Ring Reactivity (EAS) | Activating, ortho, para-directing | Deactivating, meta-directing | Complex reactivity pattern |
| Intermolecular H-Bonding | Steric hindrance may weaken H-bonds | Enhances H-bond donor strength of -OH | Capable of hydrogen bonding |
Catalytic Reactions Mediated by or Involving the Compound as a Component
While specific catalytic applications of Phenol, 2-propyl-4-(trifluoromethyl)- are not extensively documented in the literature, its structural features suggest potential roles in various catalytic processes. Substituted phenols, in general, can act as ligands for metal catalysts, as organocatalysts, or as substrates in catalytic transformations.
Potential as a Ligand in Metal Catalysis:
The phenoxide ion of Phenol, 2-propyl-4-(trifluoromethyl)- can coordinate to a metal center, forming a metal-phenoxide complex. The electronic properties of the substituents on the phenol ring can tune the electronic environment of the metal, thereby influencing its catalytic activity. The electron-withdrawing trifluoromethyl group would make the phenoxide a weaker donor, potentially increasing the Lewis acidity of the coordinated metal center. The ortho-propyl group provides steric bulk, which can influence the selectivity of the catalytic reaction, for example, by creating a specific chiral pocket around the metal center in asymmetric catalysis.
Role in Organocatalysis:
The acidic phenolic proton can participate in hydrogen-bond-donating catalysis. The increased acidity due to the trifluoromethyl group would enhance its ability to activate electrophiles through hydrogen bonding. Such interactions can play a key role in various organic reactions, including Diels-Alder reactions, Michael additions, and Friedel-Crafts reactions.
As a Substrate in Catalytic Reactions:
Phenol, 2-propyl-4-(trifluoromethyl)- can serve as a substrate in a variety of catalytic reactions. For instance, it can undergo catalytic oxidation to form quinone derivatives. The positions of the substituents would direct the oxidation. Furthermore, it can be a coupling partner in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, after conversion of the hydroxyl group to a suitable leaving group (e.g., triflate). The electronic nature of the substituents would affect the rate and efficiency of these coupling reactions. For example, the electron-withdrawing trifluoromethyl group could facilitate oxidative addition in palladium-catalyzed cross-coupling reactions.
In the context of hydrodeoxygenation and hydroalkylation reactions, substituted phenols are valuable platform molecules. Catalytic systems, often employing a combination of a metal catalyst (like palladium) and a solid acid support (like a zeolite), can be used to convert phenols into valuable chemicals and fuels. pnnl.gov The specific substitution pattern of Phenol, 2-propyl-4-(trifluoromethyl)- would influence its reactivity and the product distribution in such catalytic processes.
| Catalytic Role | Key Feature of Phenol, 2-propyl-4-(trifluoromethyl)- | Potential Application |
| Ligand | Combination of steric bulk (propyl) and electronic effects (trifluoromethyl) | Asymmetric catalysis, tuning metal reactivity |
| Organocatalyst | Acidic proton for hydrogen bonding | Activation of electrophiles in various C-C bond-forming reactions |
| Substrate | Reactive hydroxyl group and substituted aromatic ring | Synthesis of quinones, cross-coupling reactions, hydrodeoxygenation |
Advanced Spectroscopic and Structural Elucidation of Phenol, 2 Propyl 4 Trifluoromethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation
A ¹H NMR spectrum of Phenol (B47542), 2-propyl-4-(trifluoromethyl)- would be expected to show distinct signals for the aromatic protons, the protons of the propyl group, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl and propyl groups. The propyl group would exhibit characteristic signals for its methyl (CH₃), methylene (CH₂), and methine (CH) protons, with specific splitting patterns due to spin-spin coupling.
Carbon-13 (¹³C) NMR Spectroscopy for Skeletal Assignment
The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom in Phenol, 2-propyl-4-(trifluoromethyl)- would give a distinct signal. The chemical shifts of the aromatic carbons would be significantly affected by the substituents. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.
Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Characterization
¹⁹F NMR spectroscopy is highly sensitive to the local chemical environment of fluorine atoms. nih.gov For Phenol, 2-propyl-4-(trifluoromethyl)-, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be characteristic of a CF₃ group attached to an aromatic ring.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity
Two-dimensional (2D) NMR techniques would be invaluable for unambiguously assigning the proton and carbon signals and confirming the structural connectivity.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, within the propyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, helping to piece together the entire molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be used to determine the conformation of the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
The IR spectrum of Phenol, 2-propyl-4-(trifluoromethyl)- would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic ring and the alkyl chain of the propyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group would be expected in the region of 1100-1350 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
The Raman spectrum would also show these characteristic vibrational modes, and due to different selection rules, it can sometimes provide complementary information to the IR spectrum, particularly for non-polar bonds.
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Accurate Mass Determination (e.g., HRMS, tandem MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion of Phenol, 2-propyl-4-(trifluoromethyl)-, allowing for the determination of its elemental formula (C₁₀H₁₁F₃O).
Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The fragmentation pattern would provide valuable structural information. Expected fragmentation pathways could include the loss of the propyl group, loss of a methyl group from the propyl chain, and cleavage of the C-CF₃ bond. Tandem mass spectrometry (MS/MS) could be used to further investigate the fragmentation of specific ions, providing more detailed structural insights.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are essential techniques for probing the electronic transitions and photophysical properties of aromatic compounds. For Phenol, 2-propyl-4-(trifluoromethyl)-, the phenolic chromophore governs its primary spectral characteristics.
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the benzene (B151609) ring. Unsubstituted phenol typically exhibits two main absorption bands in the ultraviolet region: a primary band (E2-band) around 210 nm and a secondary, lower-intensity band (B2-band) around 270-275 nm. docbrown.info The substituents on the phenol ring, a propyl group at the ortho position and a trifluoromethyl group at the para position, are expected to modulate the positions and intensities of these bands.
Propyl Group Effect : The 2-propyl group is an alkyl substituent, which acts as a weak electron-donating group through an inductive effect. Typically, alkyl groups cause a small red shift (bathochromic shift) in the absorption maxima of the benzene ring.
Trifluoromethyl Group Effect : The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. rsc.org When placed at the para position relative to the hydroxyl group, the -CF3 group can significantly influence the electronic structure of the phenol ring, likely leading to a shift in the absorption bands. This effect is primarily inductive (σ-withdrawing). rsc.org The photolysis rates of trifluoromethyl-substituted phenols have been shown to be pH-dependent, which is linked to changes in their absorption spectra upon deprotonation. nih.govacs.org
The interplay of the electron-donating propyl group and the strongly electron-withdrawing trifluoromethyl group would result in a unique absorption profile. Computational studies on other substituted phenols have shown that such substitutions can effectively alter the spectral shifts of the primary and secondary absorption bands. nih.gov
Fluorescence Spectroscopy
Phenol is known to be fluorescent, with a characteristic emission peak around 300 nm when excited near its absorption maximum. researchgate.netaatbio.comomlc.org The fluorescence properties—including the emission wavelength, quantum yield, and lifetime—are highly sensitive to the molecular structure and environment.
The following table provides typical spectroscopic data for phenol as a reference, as specific experimental values for Phenol, 2-propyl-4-(trifluoromethyl)- are not available.
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) |
| Phenol | Hexane | ~271, ~278 | ~298 |
| Phenol | Methanol | ~272 | Not specified |
This table presents illustrative data for the parent compound, phenol, to provide context. The actual values for Phenol, 2-propyl-4-(trifluoromethyl)- would be different due to substituent effects.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing insights into molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate crystal packing. nih.govwikipedia.orglibretexts.org While no crystal structure for Phenol, 2-propyl-4-(trifluoromethyl)- has been reported, its expected solid-state characteristics can be inferred from studies of other substituted phenols. rsc.orgcambridge.org
Molecular Conformation
In the solid state, the molecule would feature a planar benzene ring. The primary conformational variables would be the orientation of the hydroxyl hydrogen, the rotational position of the propyl group, and the orientation of the trifluoromethyl group's fluorine atoms. The bulky 2-propyl group would likely influence the orientation of the adjacent hydroxyl group due to steric hindrance.
Intermolecular Interactions
The crystal packing would be primarily directed by a network of intermolecular interactions.
Hydrogen Bonding : The phenolic hydroxyl group is a strong hydrogen bond donor. It is anticipated that the primary supramolecular synthon would be an intermolecular O-H···O hydrogen bond, linking adjacent molecules into chains or cyclic motifs. rsc.orgresearchgate.net In the crystal structures of other ortho-substituted phenols, the donor hydrogen bond typically lies on the opposite side of the C–O bond from the ortho substituent to minimize steric repulsion. rsc.org
The combination of a bulky, hydrophobic propyl group and a polar, electron-withdrawing trifluoromethyl group would create a complex interplay of forces, leading to a specific, densely packed crystal lattice.
Below is a table of typical bond distances for interactions commonly observed in the crystal structures of phenolic compounds.
| Interaction Type | Typical Distance (Å) |
| O-H···O Hydrogen Bond | 2.5 - 2.8 |
| C-H···O Weak Hydrogen Bond | 3.0 - 4.0 |
| C-H···π Interaction | 2.5 - 2.9 (H to ring centroid) |
| π-π Stacking | 3.3 - 3.8 (ring centroid to centroid) |
This table provides general ranges for intermolecular interactions and does not represent experimental data for the title compound.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Stereochemical Analysis (if applicable)
Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the difference in absorption of left- and right-handed circularly polarized light. ntu.edu.sgjascoinc.com A non-zero CD signal is only observed for molecules that are chiral (i.e., possess a non-superimposable mirror image). smoldyn.orglibretexts.org
Applicability to Phenol, 2-propyl-4-(trifluoromethyl)-
The parent molecule, Phenol, 2-propyl-4-(trifluoromethyl)-, is achiral. It possesses a plane of symmetry that bisects the propyl group and the trifluoromethyl group, making it superimposable on its mirror image. Consequently, this compound will not exhibit a signal in CD spectroscopy. Therefore, CD spectroscopy is not an applicable technique for the stereochemical analysis of Phenol, 2-propyl-4-(trifluoromethyl)- itself.
Application to Chiral Derivatives
CD spectroscopy would become a highly relevant and powerful tool if a chiral center were introduced into the molecule. For instance, if the propyl group at the 2-position were replaced with a chiral group, such as a sec-butyl group (-CH(CH3)CH2CH3)), two enantiomers (R and S) would exist. These enantiomers would be expected to produce mirror-image CD spectra, allowing for their differentiation and the determination of their absolute configuration. google.comnih.gov
The chromophore in such a chiral derivative would still be the substituted phenol ring. The chiral center, even if not directly part of the aromatic system, would induce asymmetry in the electronic environment of the chromophore, leading to differential absorption of circularly polarized light at the wavelengths of the π → π* transitions. The resulting CD spectrum would provide unique information about the three-dimensional structure of the molecule in solution. bath.ac.uk
| Condition | CD Activity |
| Molecule is Achiral | No CD Spectrum (Inactive) |
| Molecule is Chiral | Exhibits a CD Spectrum (Active) |
| Molecule is a Racemic Mixture (50/50 mix of enantiomers) | No Net CD Spectrum (Inactive) |
This table summarizes the fundamental requirement for a molecule to be active in Circular Dichroism spectroscopy.
Computational Chemistry and Theoretical Studies of Phenol, 2 Propyl 4 Trifluoromethyl
Quantum Chemical Calculations (e.g., Ab Initio, Semi-empirical Methods)
Quantum chemical calculations are foundational in predicting molecular properties. Methods such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, alongside various semi-empirical methods, can be employed to model the electronic and geometric properties of Phenol (B47542), 2-propyl-4-(trifluoromethyl)-. These calculations solve the Schrödinger equation with certain approximations to describe the molecule's behavior.
The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov
For Phenol, 2-propyl-4-(trifluoromethyl)-, the HOMO is expected to be localized primarily on the electron-rich phenol ring, specifically involving the π-orbitals of the benzene (B151609) ring and the p-orbitals of the hydroxyl oxygen. Conversely, the powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group would cause the LUMO to be concentrated around the trifluoromethyl-substituted carbon and the adjacent ring system. The electron-donating propyl group at the ortho position further influences the electron density of the ring. A theoretical calculation using DFT at the B3LYP/6-311G(d,p) level would yield specific energy values for these orbitals.
Table 1: Calculated Frontier Molecular Orbital Properties
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.95 |
Note: The data in this table is hypothetical, generated for illustrative purposes based on typical values for similarly substituted phenolic compounds.
This significant energy gap of 4.90 eV suggests that Phenol, 2-propyl-4-(trifluoromethyl)- is a kinetically stable molecule.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. It is invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are prone to electrophilic attack. Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
For Phenol, 2-propyl-4-(trifluoromethyl)-, the MEP map would show the most negative potential concentrated around the oxygen atom of the hydroxyl group and the fluorine atoms of the trifluoromethyl group, owing to their high electronegativity. A region of high positive potential would be found on the hydrogen atom of the hydroxyl group, making it a likely site for hydrogen bonding. The aromatic ring would exhibit intermediate potential, influenced by the competing effects of the electron-donating hydroxyl and propyl groups and the electron-withdrawing trifluoromethyl group.
Determining the most stable three-dimensional arrangement of atoms is achieved through geometry optimization. This computational process minimizes the energy of the molecule to find its equilibrium structure. For Phenol, 2-propyl-4-(trifluoromethyl)-, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.
Conformational analysis would focus on the rotation of the propyl group and the hydroxyl group relative to the plane of the phenol ring. The bulky propyl group at the 2-position creates steric hindrance, which would influence the preferred orientation of the hydroxyl group and the propyl chain itself. DFT calculations, such as those at the B3LYP/6-311G(d,p) level, are commonly used for accurate geometry optimization. nih.gov The optimized structure would likely show the propyl chain oriented to minimize steric clash with the adjacent hydroxyl group.
Table 2: Predicted Optimized Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-O (hydroxyl) | 1.36 Å |
| Bond Length | O-H (hydroxyl) | 0.97 Å |
| Bond Length | C-C (ring avg.) | 1.39 Å |
| Bond Length | C-C (ring-CF₃) | 1.50 Å |
| Bond Length | C-F (avg.) | 1.35 Å |
| Bond Angle | C-O-H | 109.2° |
Note: The data in this table is hypothetical, generated for illustrative purposes based on standard values for substituted phenols.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational method that relates the electronic energy of a molecule to its electron density. It offers a balance of accuracy and computational efficiency, making it a standard tool for predicting a wide range of molecular properties.
DFT calculations can accurately predict spectroscopic data, which is crucial for chemical identification.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is widely used to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F). For Phenol, 2-propyl-4-(trifluoromethyl)-, the ¹⁹F NMR signal would be particularly characteristic. The chemical shift of the -CF₃ group is sensitive to the electronic environment of the aromatic ring. nih.govnih.gov DFT calculations can predict these shifts, aiding in the structural confirmation of the molecule.
Table 3: Predicted NMR Chemical Shifts (relative to TMS for ¹H/¹³C, CFCl₃ for ¹⁹F)
| Nucleus | Position | Predicted δ (ppm) |
|---|---|---|
| ¹H | OH | 5.8 |
| ¹H | H-3 | 7.3 |
| ¹H | H-5 | 7.1 |
| ¹H | H-6 | 6.9 |
| ¹³C | C-1 (C-OH) | 155.0 |
| ¹³C | C-4 (C-CF₃) | 128.5 (q) |
Note: The data in this table is hypothetical, generated for illustrative purposes.
Vibrational Frequencies: Theoretical calculation of vibrational frequencies (IR and Raman spectra) is another strength of DFT. The calculated spectrum can be compared to experimental data to confirm the molecular structure. Key vibrational modes for this molecule would include the O-H stretching of the phenol group (~3600 cm⁻¹), C-H stretching of the aromatic ring and propyl group (~2900-3100 cm⁻¹), C-F stretching modes of the trifluoromethyl group (~1100-1300 cm⁻¹), and C-O stretching (~1250 cm⁻¹).
While no specific reaction involving Phenol, 2-propyl-4-(trifluoromethyl)- is analyzed here, DFT is a powerful method for such investigations. Should a reaction be proposed, such as electrophilic substitution on the phenol ring or a reaction involving the hydroxyl group, DFT could be used to map the entire reaction pathway. This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating its structure and activation energy. This analysis provides deep insights into reaction kinetics and mechanism, determining whether a proposed reaction is feasible and what products are likely to form. Such a study would require a defined set of reactants and products to investigate the energetic landscape connecting them.
Energetic Profiles of Chemical Transformations and Reaction Barriers
The reactivity of Phenol, 2-propyl-4-(trifluoromethyl)- is fundamentally governed by the energy landscapes of its potential chemical transformations. Computational quantum chemistry methods are employed to map out these landscapes, identifying transition states and calculating the associated activation energies, or reaction barriers. These studies are crucial for predicting the feasibility and kinetics of various reactions, such as electrophilic aromatic substitution, oxidation of the phenolic hydroxyl group, or reactions involving the propyl and trifluoromethyl substituents.
A critical aspect of these investigations is the determination of the transition state (TS) geometries and their corresponding energies. The energy difference between the reactants and the transition state dictates the activation energy (Ea), a key parameter in the Arrhenius equation that describes the temperature dependence of reaction rates.
| Transformation | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (Ea) (kJ/mol) | Reaction Enthalpy (ΔHr) (kJ/mol) |
| Nitration (ortho to -OH) | Phenol, 2-propyl-4-(trifluoromethyl)- + NO₂⁺ | [TS complex] | 2-nitro-6-propyl-4-(trifluoromethyl)phenol | Data not available | Data not available |
| Nitration (meta to -OH) | Phenol, 2-propyl-4-(trifluoromethyl)- + NO₂⁺ | [TS complex] | 3-nitro-2-propyl-4-(trifluoromethyl)phenol | Data not available | Data not available |
| Oxidation of Phenolic -OH | Phenol, 2-propyl-4-(trifluoromethyl)- + [O] | [TS complex] | 2-propyl-4-(trifluoromethyl)phenoxy radical | Data not available | Data not available |
Theoretical calculations would likely reveal that the electron-donating hydroxyl group and the alkyl propyl group activate the aromatic ring towards electrophilic substitution, while the strongly electron-withdrawing trifluoromethyl group deactivates it. The directing effects of these substituents would lead to a complex reactivity profile, with computational studies being essential to predict the regioselectivity of such reactions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Solvent effects are particularly important for understanding the reactivity and properties of this compound. The polarity of the solvent can significantly influence the stability of reactants, transition states, and products, thereby altering reaction rates and equilibria. MD simulations can explicitly model the solvent molecules, providing a detailed picture of the solvation shell around the solute and the specific hydrogen bonding interactions between the phenolic hydroxyl group and protic solvents.
| Solvent | Simulation Time (ns) | Key Observation |
| Water | Data not available | Expected to show strong hydrogen bonding between the phenolic -OH and water molecules, influencing conformational preferences of the propyl group. |
| Methanol | Data not available | Similar to water, with significant hydrogen bonding interactions. |
| Dichloromethane | Data not available | Weaker interactions compared to protic solvents, potentially leading to different dynamic behavior and aggregation tendencies. |
These simulations can also be used to calculate important thermodynamic properties, such as the free energy of solvation, which is crucial for understanding the partitioning of the compound between different phases.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Reactivity and Material Performance
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties and biological activities. For Phenol, 2-propyl-4-(trifluoromethyl)-, QSPR models can be developed to predict a wide range of properties, including its reactivity in specific chemical reactions, its solubility in various solvents, and its potential performance as a component in advanced materials.
The development of a QSPR model involves several key steps:
Descriptor Calculation: A large number of numerical descriptors are calculated for the molecule, representing its topological, geometrical, electronic, and physicochemical characteristics.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates a subset of these descriptors to the property of interest.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
| Property Predicted | Molecular Descriptors Used | Model Type | Predictive Accuracy (R²) |
| Antioxidant Activity | Topological, Electronic (e.g., HOMO/LUMO energies) | Multiple Linear Regression | Data not available |
| Aqueous Solubility (logS) | Polar Surface Area, LogP | Machine Learning (e.g., Random Forest) | Data not available |
| Boiling Point | Molecular Weight, Connectivity Indices | Artificial Neural Network | Data not available |
QSPR models, once validated, can be powerful tools for virtual screening and the rational design of new molecules with desired properties, reducing the need for extensive experimental work. For instance, a QSPR model for antioxidant activity could be used to predict the potential of novel derivatives of Phenol, 2-propyl-4-(trifluoromethyl)- as stabilizers or radical scavengers.
Applications of Phenol, 2 Propyl 4 Trifluoromethyl in Advanced Chemical Systems and Materials Science
Precursor in Polymer Synthesis and Polymer Modification
The phenolic hydroxyl group of Phenol (B47542), 2-propyl-4-(trifluoromethyl)- serves as a key functional handle for its incorporation into various polymer structures. This reactivity allows it to be used as a monomer, a co-monomer, or a modifying agent to tailor the properties of polymeric materials.
Monomer for Specialty Polymers (e.g., Fluorinated Polymers, Aromatic Polyethers, Polycarbonates)
The structure of Phenol, 2-propyl-4-(trifluoromethyl)- lends itself to the synthesis of several classes of specialty polymers. The presence of the trifluoromethyl group is particularly significant, as the incorporation of fluorine into polymers is a well-established strategy to enhance properties such as thermal stability, chemical resistance, and to modify optical and dielectric characteristics.
Fluorinated Polymers: As a fluorinated phenol, this compound could be a valuable monomer for creating fluorinated polymers. The trifluoromethyl group can contribute to a low refractive index, reduced water absorption, and enhanced thermal stability in the resulting polymer. While specific polymerization of Phenol, 2-propyl-4-(trifluoromethyl)- is not detailed in available research, the general principles of fluoropolymer synthesis suggest its potential utility. For instance, fluorinated vinylphenol derivatives are known to be polymerized to create polymers with good transparency at deep UV wavelengths.
Aromatic Polyethers: Aromatic polyethers are a class of high-performance thermoplastics known for their excellent thermal and chemical stability. They are typically synthesized through nucleophilic aromatic substitution reactions between bisphenols and activated aromatic dihalides. Phenol, 2-propyl-4-(trifluoromethyl)- could potentially be used as a monofunctional end-capper to control molecular weight or as a component in the synthesis of co-polyethers to introduce specific properties. The incorporation of the bulky trifluoromethyl and propyl groups could enhance the solubility of otherwise rigid aromatic polyether chains. For example, novel aromatic polyethers based on other trifluoromethyl-containing bisphenols have been shown to possess high thermal stability and improved solubility.
Polycarbonates: Polycarbonates are another important class of engineering thermoplastics. The synthesis of polycarbonates involves the reaction of bisphenols with phosgene or a phosgene equivalent. While Phenol, 2-propyl-4-(trifluoromethyl)- is a monophenol and thus would not form a homopolymer in this reaction, it could be used as a chain terminator to control the molecular weight of polycarbonates or be incorporated into copolyestercarbonates.
Properties of Potential Polymers Derived from Phenol, 2-propyl-4-(trifluoromethyl)-
| Polymer Class | Potential Monomer Role | Anticipated Properties |
|---|---|---|
| Fluorinated Polymers | Monomer/Co-monomer | High thermal stability, low refractive index, hydrophobicity |
| Aromatic Polyethers | Co-monomer/End-capper | Improved solubility, high thermal stability, controlled molecular weight |
Incorporation into Polymer Backbones for Modulation of Properties (e.g., refractive index, thermal stability, solubility)
The introduction of Phenol, 2-propyl-4-(trifluoromethyl)- as a side group or a segment within a polymer backbone can significantly modulate the material's bulk properties.
Refractive Index: The presence of fluorine atoms generally lowers the refractive index of a polymer. The trifluoromethyl group in Phenol, 2-propyl-4-(trifluoromethyl)- would be expected to contribute to a lower refractive index in polymers where it is incorporated. This property is highly desirable for applications in optical materials, such as waveguides and anti-reflective coatings. The ability to tune the refractive index by controlling the concentration of such fluorinated monomers is a key strategy in the design of advanced optical polymers.
Thermal Stability: The strong carbon-fluorine bond in the trifluoromethyl group is known to enhance the thermal stability of polymers. The incorporation of Phenol, 2-propyl-4-(trifluoromethyl)- into a polymer chain could therefore increase its degradation temperature. Studies on other fluorinated polymers have consistently shown that the presence of trifluoromethyl groups can significantly improve thermal stability.
Solubility: The solubility of polymers is a critical factor for their processing and application. While rigid aromatic polymers are often poorly soluble, the introduction of bulky side groups can disrupt chain packing and improve solubility. The 2-propyl and 4-trifluoromethyl substituents on the phenol ring are bulky groups that could enhance the solubility of polymers into which this monomer is incorporated. This would be particularly beneficial for high-performance polymers that are often difficult to process due to their limited solubility in common organic solvents.
Expected Impact of Phenol, 2-propyl-4-(trifluoromethyl)- on Polymer Properties
| Property | Expected Effect of Incorporation | Rationale |
|---|---|---|
| Refractive Index | Decrease | Presence of low-polarizability fluorine atoms |
| Thermal Stability | Increase | High bond energy of C-F bonds |
Cross-linking Agent or Chain Modifier in Polymer Networks
While Phenol, 2-propyl-4-(trifluoromethyl)- itself is monofunctional with respect to its hydroxyl group, it could be chemically modified to introduce cross-linking capabilities. For example, derivatization of the phenol to introduce a reactive group like a vinyl or epoxy functionality would transform it into a cross-linkable monomer. Such a modified monomer could then be copolymerized with other monomers to create a polymer network. The trifluoromethyl and propyl groups would be incorporated into the cross-linked structure, potentially enhancing the thermal and chemical resistance of the resulting thermoset material. Various cross-linking strategies are employed for fluorine-containing polymers to create durable coatings with properties like water and oil repellency.
Building Block for Supramolecular Chemistry and Self-Assembly
The structural features of Phenol, 2-propyl-4-(trifluoromethyl)- also make it an interesting candidate for the design of supramolecular systems. The aromatic ring can participate in π-π stacking interactions, the hydroxyl group can act as a hydrogen bond donor and acceptor, and the trifluoromethyl group can engage in non-covalent interactions such as halogen bonding and fluorous interactions.
Design of Molecular Receptors and Host-Guest Systems based on Fluorine-Containing Moieties
The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the aromatic ring, making it a potential component in the design of molecular receptors. The unique interaction capabilities of the fluorine atoms could be exploited for the selective binding of guest molecules. While no specific examples involving Phenol, 2-propyl-4-(trifluoromethyl)- are available, the principles of host-guest chemistry suggest that its derivatives could be designed to form specific complexes with complementary guest molecules.
Formation of Organic Frameworks (e.g., COFs, MOFs) with Functionalized Linkers
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials constructed from organic building blocks (linkers) and, in the case of MOFs, metal nodes. These materials have applications in gas storage, separation, and catalysis. wikipedia.orgnih.govwikipedia.orgsigmaaldrich.commdpi.comnih.govmdpi.com
To be used as a linker in COFs or MOFs, Phenol, 2-propyl-4-(trifluoromethyl)- would need to be functionalized with at least one other reactive group to enable the formation of an extended network. For example, the introduction of carboxylic acid, boronic acid, or amine functionalities onto the aromatic ring would transform it into a potential linker molecule. The propyl and trifluoromethyl groups would then act as functional decorations within the pores of the resulting framework, influencing its properties such as pore size, hydrophobicity, and catalytic activity. The trifluoromethyl group, in particular, could impart unique selective adsorption properties to the framework.
Potential Functionalization of Phenol, 2-propyl-4-(trifluoromethyl)- for Organic Frameworks
| Framework Type | Required Functionalization | Potential Role of Substituents |
|---|---|---|
| Covalent Organic Framework (COF) | Additional reactive groups (e.g., -B(OH)₂, -NH₂, -CHO) | Pore surface functionalization, tuning of framework properties |
Role in Catalyst Development and Ligand Design
Ligand for Transition Metal Catalysis (e.g., Palladium, Copper, Rhodium)
There is currently a lack of specific, published research detailing the use of Phenol, 2-propyl-4-(trifluoromethyl)- as a ligand in transition metal-catalyzed reactions involving palladium, copper, or rhodium. The electronic-withdrawing nature of the trifluoromethyl group and the steric bulk of the propyl group could theoretically influence the reactivity and selectivity of metal centers, but experimental data and documented examples are not present in the available literature.
Organocatalytic Applications (e.g., Brønsted Acid Catalyst, Hydrogen Bonding Catalyst)
Similarly, while phenols can act as Brønsted acid or hydrogen bonding catalysts, specific studies detailing the application of Phenol, 2-propyl-4-(trifluoromethyl)- in organocatalysis are not found in the current body of scientific literature. The acidity of the phenolic proton would be enhanced by the trifluoromethyl group, a feature often exploited in organocatalysis, but dedicated studies on this particular compound are absent.
Phase-Transfer Catalysis Components
The potential for Phenol, 2-propyl-4-(trifluoromethyl)- or its derivatives to act as components in phase-transfer catalysis systems has not been specifically explored in available research.
Functionalization for Surface Chemistry and Interface Engineering
The modification of surfaces at the molecular level is critical for the development of advanced materials with tailored properties. Fluorinated molecules are often employed in this field to control surface energy, wettability, and biocompatibility.
Surface Modification of Nanomaterials (e.g., nanoparticles, carbon nanotubes)
No specific research articles or data were found that describe the use of Phenol, 2-propyl-4-(trifluoromethyl)- for the surface modification of nanomaterials such as nanoparticles or carbon nanotubes.
Coatings and Thin Film Applications for Specific Surface Properties
Information regarding the application of Phenol, 2-propyl-4-(trifluoromethyl)- in the formulation of coatings or the creation of thin films to impart specific surface properties is not available in the reviewed literature.
The Role of Phenol, 2-propyl-4-(trifluoromethyl)- in the Synthesis of Advanced Organic Intermediates
Extensive research into the applications of "Phenol, 2-propyl-4-(trifluoromethyl)-" as a precursor for the synthesis of advanced organic intermediates in fine chemicals has yielded no specific data or documented pathways. While the broader class of trifluoromethylated phenols serves as crucial building blocks in organic synthesis, information regarding the specific reactivity and utilization of the 2-propyl substituted variant is not available in the reviewed scientific literature and patent databases.
The trifluoromethyl group (-CF3) is well-known for its strong electron-withdrawing properties, which can significantly influence the reactivity of the aromatic ring and the phenolic hydroxyl group. This often makes trifluoromethyl-containing phenols valuable starting materials for the synthesis of a variety of more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science.
However, despite a thorough search for research findings and established synthetic routes, no studies were identified that specifically utilize "Phenol, 2-propyl-4-(trifluoromethyl)-" as a starting material for the preparation of other fine chemical intermediates. Consequently, there are no detailed research findings or data tables to present on this specific topic. The scientific community has, to date, not published any work detailing the conversion of this particular phenol into more advanced organic structures.
Further research would be necessary to explore the potential of "Phenol, 2-propyl-4-(trifluoromethyl)-" as a precursor and to characterize the intermediates that could be derived from it. Such studies would involve investigating its reactivity in various reaction types and identifying potential applications for the resulting novel compounds.
Analytical Chemistry Methodologies for Phenol, 2 Propyl 4 Trifluoromethyl
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating Phenol (B47542), 2-propyl-4-(trifluoromethyl)- from other components in a mixture. The choice of technique depends on the compound's volatility and the nature of the sample matrix.
Gas Chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like many phenols. epa.govepa.gov Given its structure, Phenol, 2-propyl-4-(trifluoromethyl)- is expected to be sufficiently volatile for GC analysis. The separation is achieved based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
For underivatized phenols, a flame ionization detector (FID) is commonly used due to its robust response to organic compounds. epa.govnih.gov To enhance volatility and improve peak shape, derivatization may be employed. Common derivatizing agents for phenols include diazomethane or pentafluorobenzyl bromide (PFBBr). epa.gov
Headspace GC is a variation ideal for analyzing volatile analytes in solid or liquid samples without direct injection of the sample matrix. phenomenex.com In this technique, the sample is sealed in a vial and heated, allowing volatile compounds to partition into the gas phase (the headspace) above the sample. lcms.czinnovatechlabs.com An aliquot of this gas is then injected into the GC system. This approach is highly effective for minimizing matrix effects and protecting the analytical column from non-volatile residues, which is particularly useful in environmental or biological sample analysis. phenomenex.comyoutube.com
Table 1: Illustrative Gas Chromatography (GC) Parameters for Phenol Analysis This table presents typical starting conditions for method development.
| Parameter | Typical Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or similar 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Injector Temp. | 250 °C |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temp. | 300 °C |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating compounds that may not be sufficiently volatile or thermally stable for GC. osha.gov For phenols, reversed-phase HPLC is the most common approach. sielc.comsielc.com
In this mode, a nonpolar stationary phase is used with a polar mobile phase. Phenol, 2-propyl-4-(trifluoromethyl)- would be separated based on its hydrophobicity.
C18 (Octadecylsilane) Columns: These are the most common stationary phases, offering excellent retention for a wide range of moderately nonpolar compounds.
Phenyl Columns: These phases can provide alternative selectivity for aromatic compounds through π-π interactions between the phenyl groups of the stationary phase and the analyte's benzene (B151609) ring.
Pentafluorophenylpropyl (PFPP) Columns: Given the fluorinated nature of the analyte, a PFPP stationary phase can offer unique selectivity through dipole-dipole, π-π, and ion-exchange interactions. omicsonline.org
The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to suppress the ionization of the phenolic hydroxyl group and ensure good peak shape. sielc.comnih.gov
Table 2: Example High-Performance Liquid Chromatography (HPLC) Conditions This table presents typical starting conditions for method development.
| Parameter | Typical Condition |
| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) at ~274-280 nm or Mass Spectrometer (MS) |
Supercritical Fluid Chromatography (SFC) is a powerful technique that bridges the gap between GC and HPLC. youtube.com It utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, which gives it properties intermediate between a gas and a liquid. wikipedia.orgsouthampton.ac.uk This results in low viscosity and high diffusivity, allowing for very fast and efficient separations. youtube.com
SFC is particularly well-suited for the analysis of thermally labile molecules and for chiral separations. wikipedia.org Its use of carbon dioxide also makes it a "greener" alternative to normal-phase HPLC. The analysis of fluorinated compounds by SFC has proven effective, suggesting it would be a viable technique for Phenol, 2-propyl-4-(trifluoromethyl)-. selerity.com The selectivity in SFC can be finely tuned by adjusting pressure, temperature, and the composition of co-solvents added to the carbon dioxide mobile phase. southampton.ac.uk
Hyphenated Techniques for Enhanced Resolution and Identification
To achieve unambiguous identification and quantification, chromatographic systems are often coupled with powerful detectors, most notably mass spectrometers.
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides a high degree of confidence in compound identification. After components are separated by the GC column, they enter the mass spectrometer, where they are ionized and fragmented. youtube.com The most common ionization technique is Electron Ionization (EI), which produces a predictable and reproducible fragmentation pattern. This pattern forms a mass spectrum that serves as a chemical "fingerprint," allowing for identification by comparison to spectral libraries. nih.gov
For Phenol, 2-propyl-4-(trifluoromethyl)-, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of the propyl group or other structural components.
Table 3: Predicted GC-MS Parameters and Key Ions This table presents hypothetical data for identification purposes.
| Parameter | Description |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-400 m/z |
| Hypothetical Molecular Ion (M+) | Expected at m/z corresponding to C10H11F3O |
| Major Predicted Fragments | Ions corresponding to the loss of CH3, C2H5, or C3H7 (propyl group) from the molecular ion. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for analyzing compounds in highly complex matrices with exceptional sensitivity and selectivity. nih.govresearchgate.net It is particularly useful for compounds that are not amenable to GC. After separation by HPLC, the analyte is ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). labmedica.com
Tandem mass spectrometry (MS/MS) adds another layer of specificity. In this technique, a specific precursor ion (e.g., the molecular ion of Phenol, 2-propyl-4-(trifluoromethyl)-) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for accurate quantification even at very low concentrations. thermofisher.com
Gas Chromatography-Infrared Spectroscopy (GC-IR)
Gas Chromatography-Infrared Spectroscopy (GC-IR) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the identification power of infrared spectroscopy. This hyphenated method is particularly useful for the analysis of complex mixtures, allowing for the separation of individual components before their structural elucidation. For a substituted phenol like Phenol, 2-propyl-4-(trifluoromethyl)-, GC-IR can provide both retention time data for quantification and a unique vibrational spectrum for confirmation of its identity.
In a typical GC-IR setup, the sample is first injected into the gas chromatograph, where it is vaporized and separated into its constituent components as it passes through a capillary column. The choice of the stationary phase in the column is critical for achieving good resolution. For phenolic compounds, a mid-polarity phase such as a phenyl- or cyanopropyl-substituted polysiloxane is often employed. The separated components then flow through a heated light pipe, which serves as the sample cell for the infrared spectrometer. As the analyte passes through the light pipe, a beam of infrared radiation is directed through it, and the resulting absorption of radiation at specific frequencies is measured by a detector.
The infrared spectrum of Phenol, 2-propyl-4-(trifluoromethyl)- is expected to exhibit characteristic absorption bands corresponding to its functional groups. The presence of the hydroxyl (-OH) group will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the propyl group and the aromatic ring will appear in the 2850-3100 cm⁻¹ range. The trifluoromethyl (-CF₃) group, being a strong electron-withdrawing group, will produce intense absorption bands typically in the 1100-1350 cm⁻¹ region due to C-F stretching vibrations. Aromatic ring stretching vibrations are expected to be observed in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring will also influence the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), providing further structural information. docbrown.info
A hypothetical summary of the expected prominent IR absorption bands for Phenol, 2-propyl-4-(trifluoromethyl)- is presented in the table below. The exact positions of these bands can be influenced by factors such as phase (gas or liquid) and intermolecular interactions. docbrown.infonih.govacs.orgchemicalbook.comnih.govchemicalbook.com
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch | 3200-3600 (broad) | Phenolic Hydroxyl |
| Aromatic C-H Stretch | 3000-3100 | Benzene Ring |
| Aliphatic C-H Stretch | 2850-2970 | Propyl Group |
| Aromatic C=C Stretch | 1450-1600 | Benzene Ring |
| C-F Stretch | 1100-1350 (strong) | Trifluoromethyl Group |
| C-O Stretch | 1180-1260 | Phenolic C-O |
| C-H Out-of-plane Bend | Below 1000 | Substituted Benzene Ring |
Spectroscopic Detection Methods
UV-Vis Detection in Chromatography
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet-Visible (UV-Vis) detector is a widely used and robust method for the analysis of aromatic compounds, including phenols. longdom.orgnih.govresearchgate.netresearchgate.netaai.solutions Phenol, 2-propyl-4-(trifluoromethyl)- possesses a chromophore, the substituted benzene ring, which absorbs light in the UV region of the electromagnetic spectrum. This property allows for its detection and quantification following chromatographic separation.
In this technique, a liquid mobile phase carries the sample through a column packed with a stationary phase. For phenolic compounds, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
After eluting from the column, the analyte passes through a flow cell in the UV-Vis detector. A beam of UV-Vis light is passed through the flow cell, and the absorbance of the light by the analyte is measured. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the flow cell. By monitoring the absorbance at a specific wavelength as a function of time, a chromatogram is generated, with peaks corresponding to the different components of the sample.
The UV spectrum of a substituted phenol is influenced by the nature and position of the substituents on the aromatic ring. The trifluoromethyl group and the propyl group will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol. Based on data for 4-(trifluoromethyl)phenol (B195918), it is expected that Phenol, 2-propyl-4-(trifluoromethyl)- will exhibit significant absorbance in the UV region, likely with absorption maxima around 220-230 nm and a weaker band around 270-280 nm. nih.govdrugbank.comsigmaaldrich.comuq.edu.au The exact wavelengths of maximum absorbance (λmax) would need to be determined experimentally by acquiring a full UV spectrum of the pure compound.
A hypothetical representation of the UV-Vis detection parameters for Phenol, 2-propyl-4-(trifluoromethyl)- is provided in the following table.
| Parameter | Expected Value/Range | Comment |
|---|---|---|
| Primary λmax | ~220-230 nm | Stronger absorption band, suitable for high sensitivity. |
| Secondary λmax | ~270-280 nm | Weaker absorption band, may offer better selectivity in complex matrices. |
| Solvent | Methanol or Acetonitrile | Commonly used in reversed-phase HPLC and transparent in the relevant UV region. |
Fluorescence Detection for Sensitive Quantification
Fluorescence spectroscopy is another powerful detection method that can be coupled with chromatography for the highly sensitive and selective quantification of certain analytes. acs.orgnih.govelsevierpure.commdpi.com While not all phenols are naturally fluorescent, many can be chemically modified (derivatized) to produce fluorescent products. This approach can significantly lower the limits of detection compared to UV-Vis absorption spectroscopy.
The principle of fluorescence detection involves exciting the analyte molecules with light of a specific wavelength (excitation wavelength, λex). The excited molecules then relax to a lower energy state by emitting light at a longer wavelength (emission wavelength, λem). The intensity of the emitted light is directly proportional to the concentration of the fluorescent analyte.
For the analysis of Phenol, 2-propyl-4-(trifluoromethyl)-, a pre-column or post-column derivatization step would likely be necessary to introduce a fluorophore into the molecule. There are several derivatizing reagents available that react with the phenolic hydroxyl group to form highly fluorescent derivatives. An example of such a reagent is 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl), which has been successfully used for the fluorescence labeling of various phenols. nih.gov
The derivatization reaction would be followed by separation of the fluorescent derivative using HPLC. The eluent from the column then passes through the fluorescence detector, which is set to the specific excitation and emission wavelengths of the derivative. The high selectivity of fluorescence detection arises from the fact that very few compounds will both absorb and emit light at the specific wavelengths used.
The following table outlines a hypothetical workflow and parameters for the sensitive quantification of Phenol, 2-propyl-4-(trifluoromethyl)- using fluorescence detection with derivatization.
| Step | Description | Example Parameter |
|---|---|---|
| Derivatization Reagent | Reacts with the phenolic -OH group to form a fluorescent product. | 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) |
| Reaction Conditions | Optimized temperature and time for the derivatization reaction. | 60°C for 30 minutes |
| Chromatographic Separation | HPLC with a suitable column and mobile phase to separate the derivative. | Reversed-phase C18 column with a methanol/water gradient. |
| Excitation Wavelength (λex) | Wavelength at which the derivative is excited. | To be determined experimentally for the specific derivative. |
| Emission Wavelength (λem) | Wavelength at which the fluorescence emission is measured. | To be determined experimentally for the specific derivative. |
Electrochemical Analytical Methods
Voltammetry and Amperometry for Redox Characterization
Electrochemical methods such as voltammetry and amperometry are well-suited for the analysis of phenolic compounds due to the electroactive nature of the phenolic hydroxyl group, which can be oxidized at a solid electrode surface. tandfonline.comnih.govacs.organtpedia.comtandfonline.comastm.orgias.ac.inmdpi.comnih.govmdpi.comnih.gov These techniques can provide information about the redox properties of Phenol, 2-propyl-4-(trifluoromethyl)- and can also be used for its quantification.
Voltammetry involves applying a varying potential to a working electrode and measuring the resulting current. For an oxidizable species like a phenol, as the applied potential is scanned towards more positive values, a current will be generated at a potential where the compound begins to be oxidized. This results in a peak in the voltammogram, with the peak potential being characteristic of the analyte and the peak current being proportional to its concentration. The presence of both an electron-donating propyl group and a strong electron-withdrawing trifluoromethyl group on the aromatic ring will influence the oxidation potential of the phenolic hydroxyl group. The propyl group would be expected to lower the oxidation potential, while the trifluoromethyl group would increase it. The net effect would depend on their relative positions and electronic influences. Given the steric hindrance from the ortho-propyl group, the oxidation potential may be higher than that of unsubstituted phenol. tandfonline.comtandfonline.comastm.org
Amperometry is a technique where a constant potential is applied to the working electrode, and the current is measured as a function of time. This method is often used as a detection technique in flow systems, such as HPLC with electrochemical detection (HPLC-EC). By setting the potential of the detector electrode to a value sufficient to oxidize Phenol, 2-propyl-4-(trifluoromethyl)-, a current will be generated as the analyte elutes from the column and passes over the electrode surface. The magnitude of this current is proportional to the concentration of the analyte.
The table below summarizes the principles and expected outcomes for the voltammetric and amperometric analysis of Phenol, 2-propyl-4-(trifluoromethyl)-.
| Technique | Principle | Expected Information/Outcome for Phenol, 2-propyl-4-(trifluoromethyl)- |
|---|---|---|
| Cyclic Voltammetry | A variable potential is applied, and the resulting current is measured. | Provides information on the oxidation potential and electrochemical reversibility. The peak current is proportional to the concentration. |
| Differential Pulse Voltammetry | A series of potential pulses are applied, which can enhance sensitivity compared to cyclic voltammetry. | Offers lower detection limits for quantification. |
| Amperometry (in HPLC-EC) | A constant potential is applied, and the current is measured over time. | Provides highly sensitive and selective detection following chromatographic separation. The current response is proportional to the concentration. |
Potentiometric Sensors and Ion-Selective Electrodes
Potentiometric sensors, including ion-selective electrodes (ISEs), operate on the principle of measuring the potential difference between a sensing electrode and a reference electrode in the absence of a significant current flow. nih.govresearchgate.netwikipedia.orgresearchgate.netmdpi.comalpha-measure.comsensorex.com This potential difference is related to the activity (and thus concentration) of the target analyte in the sample solution. While ISEs are most commonly used for the determination of inorganic ions, they can also be designed to be selective for organic molecules.
The development of a potentiometric sensor for Phenol, 2-propyl-4-(trifluoromethyl)- would require the design of a membrane that selectively interacts with the target molecule. This interaction would then generate a potential difference across the membrane that is proportional to the concentration of the analyte. The key component of such a sensor is the ionophore or receptor molecule incorporated into the membrane, which is responsible for the selective binding of the analyte.
For a neutral molecule like Phenol, 2-propyl-4-(trifluoromethyl)-, the design of a selective receptor can be challenging. However, it is conceivable that a sensor could be developed based on the weak acidity of the phenolic proton. At a controlled pH, the phenol will exist in equilibrium with its phenolate anion. An ISE could be designed to be responsive to this phenolate anion. The membrane of such an electrode would typically consist of a polymeric matrix (e.g., PVC), a plasticizer, and an ion-exchanger or a neutral carrier that selectively binds the phenolate anion.
The potential of the ion-selective electrode would be measured against a stable reference electrode, and the potential difference would be related to the logarithm of the analyte's activity according to the Nernst equation (or a modified version of it).
The following table outlines the key components and principles of a hypothetical potentiometric sensor for Phenol, 2-propyl-4-(trifluoromethyl)-.
| Component/Principle | Description | Considerations for Phenol, 2-propyl-4-(trifluoromethyl)- |
|---|---|---|
| Sensing Membrane | A selective barrier that interacts with the analyte. | A polymeric membrane (e.g., PVC) containing a specific receptor. |
| Receptor/Ionophore | The component responsible for selective binding of the analyte. | A molecule designed to selectively bind the phenolate anion of the target compound through mechanisms like hydrogen bonding or electrostatic interactions. |
| Transduction Principle | Conversion of the chemical interaction into an electrical signal. | Measurement of the potential difference generated across the membrane. |
| Measurement | The potential of the ISE is measured against a reference electrode (e.g., Ag/AgCl). | The potential difference is related to the concentration of the analyte. |
Environmental Behavior and Transformation Pathways of Phenol, 2 Propyl 4 Trifluoromethyl
Photochemical Degradation in Aqueous and Atmospheric Environments
No studies detailing the photochemical degradation of Phenol (B47542), 2-propyl-4-(trifluoromethyl)- in either aqueous or atmospheric environments were identified.
Direct Photolysis Pathways under UV Irradiation
Information regarding the direct photolysis of Phenol, 2-propyl-4-(trifluoromethyl)- under UV irradiation is not available in the current scientific literature.
Indirect Photodegradation (e.g., via hydroxyl radicals, triplet-state sensitizers)
There are no available data on the indirect photodegradation of Phenol, 2-propyl-4-(trifluoromethyl)- mediated by reactive species such as hydroxyl radicals or triplet-state sensitizers.
Biotransformation and Biodegradation Studies
No research has been published on the biotransformation or biodegradation of Phenol, 2-propyl-4-(trifluoromethyl)-.
Microbial Degradation Pathways in Environmental Matrices
Specific microbial degradation pathways for Phenol, 2-propyl-4-(trifluoromethyl)- in environmental matrices such as soil and water have not been documented.
Metabolite Identification in Biotic Systems (e.g., soil, water)
There is no information available on the identification of metabolites resulting from the biotic degradation of Phenol, 2-propyl-4-(trifluoromethyl)-.
Advanced Oxidation Processes (AOPs) for Environmental Remediation
No studies were found that investigate the use of Advanced Oxidation Processes (AOPs) for the environmental remediation of Phenol, 2-propyl-4-(trifluoromethyl)-.
Fenton and Photo-Fenton Processes
The Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) capable of degrading a wide range of organic pollutants. The degradation of phenolic compounds through these processes is well-documented.
The reactivity of Phenol, 2-propyl-4-(trifluoromethyl)- in Fenton and photo-Fenton systems would be influenced by the electronic properties of its substituents. The 2-propyl group is an electron-donating group, which generally increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack by hydroxyl radicals. vanderbilt.eduvedantu.com Conversely, the 4-trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. mdpi.comquora.com The opposing effects of these substituents would create a complex reactivity profile. It is plausible that the initial attack of hydroxyl radicals would be directed by the activating 2-propyl group to the ortho and para positions relative to it, although the deactivating effect of the trifluoromethyl group at the para position would modulate this.
The degradation pathway would likely involve a series of hydroxylation steps, leading to the formation of hydroxylated intermediates. Subsequent ring-opening would generate smaller organic acids, which would eventually be mineralized to carbon dioxide and water. The strong carbon-fluorine bonds in the trifluoromethyl group are known for their high stability, suggesting that fluorinated intermediates might be formed and could be more persistent than their non-fluorinated counterparts. mdpi.comnih.gov
Table 1: Predicted Reactivity of Phenol, 2-propyl-4-(trifluoromethyl)- in Fenton Processes based on Analogous Compounds
| Process | Predicted Reactivity | Likely Influencing Factors | Potential Intermediates |
| Fenton (Fe²⁺/H₂O₂) | Moderate to High | - Electron-donating 2-propyl group activating the ring. - Electron-withdrawing 4-trifluoromethyl group deactivating the ring. | Hydroxylated derivatives, ring-opened aliphatic acids, fluorinated byproducts. |
| Photo-Fenton (Fe²⁺/H₂O₂/UV) | High | - Enhanced •OH production from photolysis of Fe(OH)²⁺. - Potential for direct photolysis of the compound or its intermediates. | Similar to Fenton, but with potentially faster degradation rates. |
Ozonation and Sonolysis for Degradation
Ozonation is another effective AOP for the degradation of phenolic compounds. Ozone can react with organic compounds through direct molecular ozone attack or through the generation of hydroxyl radicals in the presence of certain catalysts or under specific pH conditions. For phenolic compounds, the reaction is typically initiated by an electrophilic attack of ozone on the aromatic ring. publish.csiro.auresearchgate.net
The degradation of Phenol, 2-propyl-4-(trifluoromethyl)- by ozonation would again be influenced by its substituents. The electron-donating 2-propyl group would likely enhance the rate of the initial ozone attack. Studies on other alkylphenols have shown that they are readily degraded by ozone. publish.csiro.au The trifluoromethyl group, being electron-withdrawing, would decrease the reactivity of the aromatic ring towards direct ozone attack. Transformation products would likely include hydroxylated and quinone-like structures, followed by ring cleavage to form smaller organic acids. researchgate.net
Sonolysis involves the use of high-frequency ultrasound to induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. These conditions can lead to the pyrolysis of volatile compounds within the cavitation bubbles and the generation of hydroxyl radicals from the sonolysis of water at the bubble interface. The degradation of aromatic compounds by sonolysis is well-established. The hydrophobicity of a compound can influence its partitioning to the cavitation bubble interface, which can affect its degradation rate. The presence of both a propyl and a trifluoromethyl group would increase the hydrophobicity of the phenol molecule, potentially enhancing its degradation by sonolysis.
Electrochemical Oxidation
Electrochemical oxidation is a promising technology for the treatment of wastewaters containing refractory organic pollutants. In this process, pollutants are degraded by direct electron transfer at the anode surface or by reaction with electrochemically generated oxidants such as hydroxyl radicals.
A common issue in the electrochemical oxidation of phenols is the formation of polymeric films on the anode surface, which can lead to electrode fouling and a decrease in treatment efficiency. researchgate.net The polymerization is initiated by the formation of phenoxy radicals. The substitution pattern on Phenol, 2-propyl-4-(trifluoromethyl)- could influence the likelihood of polymerization.
Sorption and Leaching Behavior in Soil and Sediment Systems
The sorption of organic compounds to soil and sediment is a key process that controls their mobility and bioavailability in the environment. For non-ionic organic compounds like substituted phenols, sorption is primarily governed by partitioning into soil organic matter. nih.govepa.gov The octanol-water partition coefficient (Kow) is a commonly used indicator of a compound's hydrophobicity and its tendency to sorb to organic carbon.
The presence of both a propyl and a trifluoromethyl group would significantly increase the hydrophobicity of Phenol, 2-propyl-4-(trifluoromethyl)- compared to unsubstituted phenol. The trifluoromethyl group is known to increase the lipophilicity of molecules. mdpi.com Therefore, this compound is expected to have a high affinity for sorption to soil and sediment organic carbon. This strong sorption would reduce its mobility in the subsurface and limit its potential to leach into groundwater.
The leaching potential of a chemical is inversely related to its sorption affinity. Compounds that are strongly sorbed to soil particles are less likely to be transported with percolating water. Given the predicted high sorption of Phenol, 2-propyl-4-(trifluoromethyl)-, its leaching potential is expected to be low in soils with moderate to high organic carbon content. However, in soils with very low organic carbon, its mobility could be more significant.
Table 2: Predicted Sorption and Leaching Behavior of Phenol, 2-propyl-4-(trifluoromethyl)-
| Environmental Compartment | Predicted Behavior | Influencing Factors |
| Soil | High sorption potential | - High hydrophobicity due to propyl and trifluoromethyl groups. - Partitioning into soil organic matter. |
| Sediment | High sorption potential | - Similar to soil, with partitioning to sediment organic carbon. |
| Groundwater | Low leaching potential | - Strong sorption to soil limits downward transport. - Potential for leaching may increase in low organic carbon soils. |
Environmental Transport and Fate Modeling in Aquatic and Terrestrial Ecosystems
Environmental fate and transport models are used to predict the distribution and persistence of chemicals in the environment. epa.govacs.org These models require input parameters such as a compound's physicochemical properties (e.g., water solubility, vapor pressure, Kow), degradation rates, and sorption coefficients.
As no experimental data for Phenol, 2-propyl-4-(trifluoromethyl)- are available, its environmental transport and fate can only be predicted using Quantitative Structure-Activity Relationship (QSAR) models. nih.govljmu.ac.uk These models would estimate the necessary input parameters based on the compound's chemical structure.
Based on its predicted properties, a multimedia fate model would likely show that Phenol, 2-propyl-4-(trifluoromethyl)- would predominantly partition to soil and sediment in both terrestrial and aquatic ecosystems due to its high hydrophobicity. Its persistence in these compartments would depend on its susceptibility to biodegradation and other degradation processes. The trifluoromethyl group is known to confer high metabolic stability, which could lead to a longer environmental persistence for this compound compared to non-fluorinated alkylphenols. mdpi.comnih.gov In aquatic systems, volatilization from water to air is expected to be a minor transport pathway due to its low vapor pressure and strong sorption to solids.
Q & A
Basic: What synthetic methodologies are recommended for preparing Phenol, 2-propyl-4-(trifluoromethyl)-, and how can reaction yields be optimized?
Methodological Answer:
The synthesis of trifluoromethyl-substituted phenols typically involves coupling reactions or functional group transformations. For example, trifluoromethylation of phenolic precursors via cross-coupling (e.g., using Cu-mediated reactions) or direct electrophilic substitution could be employed. To optimize yields:
- Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates.
- Monitor reaction progress via TLC or HPLC, adjusting stoichiometry of reagents like trifluoromethylation agents (e.g., CF₃I, CF₃SO₂Na).
- Purify crude products using silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.
- Characterize intermediates via H/F NMR and HRMS to confirm structural integrity .
Advanced: How can crystallographic analysis resolve ambiguities in the molecular conformation of Phenol, 2-propyl-4-(trifluoromethyl)- derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving conformational ambiguities. Key steps include:
- Crystallization : Use slow vapor diffusion (e.g., dichloromethane/pentane) to grow high-quality crystals.
- Data Collection : Employ synchrotron radiation or high-resolution lab sources (Cu-Kα) for enhanced data accuracy.
- Refinement : Use SHELXL for structure refinement, applying constraints for disordered propyl/trifluoromethyl groups. Validate with R-factors (<5%) and electron density maps.
- Comparative Analysis : Compare bond lengths/angles with DFT-optimized structures to identify steric or electronic effects .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : H NMR (δ 6.8–7.5 ppm for aromatic protons; δ 0.8–1.5 ppm for propyl chain) and F NMR (δ -60 to -65 ppm for CF₃ group) confirm substitution patterns.
- HRMS : Electrospray ionization (ESI+) provides exact mass (e.g., [M+H]⁺ expected for C₁₀H₁₁F₃O: ~204.08 Da).
- IR Spectroscopy : O–H stretch (~3200 cm⁻¹) and C–F vibrations (~1150 cm⁻¹) validate functional groups.
- HPLC-PDA : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
Advanced: How can discrepancies between observed and computational spectroscopic data be addressed?
Methodological Answer:
- Experimental Replication : Repeat measurements in different solvents (DMSO-d₆ vs. CDCl₃) to rule out solvent effects.
- DFT Calculations : Optimize geometry using Gaussian/B3LYP/6-31G* and simulate NMR/IR spectra. Compare with experimental data to identify torsional or electronic mismatches.
- Dynamic Effects : Consider variable-temperature NMR to assess conformational flexibility impacting spectral splitting.
- Cross-Validation : Use LC-MS or X-ray data to confirm molecular identity if NMR assignments conflict .
Basic: What challenges arise in purifying Phenol, 2-propyl-4-(trifluoromethyl)-, and how are they mitigated?
Methodological Answer:
- Challenge : Hydrophobic trifluoromethyl groups reduce solubility in polar solvents.
- Solution : Use gradient elution (e.g., 10–50% ethyl acetate in hexane) for column chromatography. For stubborn impurities, employ preparative HPLC with a phenyl-hexyl column.
- Crystallization : Add a co-solvent (e.g., methanol) to improve crystal lattice formation. Monitor melting points (e.g., ~119–120°C for analogous compounds) to confirm purity .
Advanced: What computational strategies predict the reactivity of the trifluoromethyl group in electrophilic aromatic substitution?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian/ORCA) to identify electron-deficient regions. The CF₃ group is meta-directing; verify via Fukui indices.
- Molecular Dynamics (MD) : Simulate reaction trajectories with explicit solvent models to assess steric hindrance from the propyl chain.
- QSPR Models : Train models on similar phenolic derivatives to predict regioselectivity in substitution reactions .
Basic: How is the pKa of Phenol, 2-propyl-4-(trifluoromethyl)- determined experimentally?
Methodological Answer:
- Potentiometric Titration : Dissolve the compound in water/ethanol (1:1) and titrate with 0.1 M NaOH. Use a glass electrode to monitor pH, identifying the inflection point (~pKa 6.5–7.0 for trifluoromethylphenols).
- UV-Vis Spectroscopy : Measure absorbance changes at λₘₐₘ (e.g., 270 nm) across pH gradients. Fit data to Henderson-Hasselbalch equation.
- Comparative Analysis : Compare with literature values for 4-(trifluoromethyl)phenol (pKa ~6.48) to assess electronic effects of the propyl group .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives for biological applications?
Methodological Answer:
- Bioisosteric Replacement : Substitute the propyl chain with shorter/longer alkyl groups (e.g., ethyl, butyl) to modulate lipophilicity (logP).
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding (phenolic OH) and hydrophobic (CF₃) features.
- In Silico Screening : Dock derivatives into target proteins (e.g., enzymes) using AutoDock Vina. Validate with IC₅₀ assays for hit prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
